molecular formula C16H20N4O3 B5456731 3-amino-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-phenyl-1H-pyrazole-5-carboxamide

3-amino-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B5456731
M. Wt: 316.35 g/mol
InChI Key: WODYKJIRKFNEHT-RYUDHWBXSA-N
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Description

3-amino-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity, and an oxolane ring, which adds to its structural diversity.

Properties

IUPAC Name

3-amino-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-2-23-12-9-22-8-11(12)18-16(21)14-13(15(17)20-19-14)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3,(H,18,21)(H3,17,19,20)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODYKJIRKFNEHT-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1NC(=O)C2=C(C(=NN2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1NC(=O)C2=C(C(=NN2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the oxolane ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions can be crucial in forming the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

3-amino-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-phenyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-phenyl-1H-pyrazole-5-carboxamide: Lacks the oxolane ring, making it less structurally complex.

    N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-phenyl-1H-pyrazole-5-carboxamide: Lacks the amino group, which may reduce its reactivity.

Uniqueness

The presence of both the pyrazole and oxolane rings in 3-amino-N-[(3S,4R)-4-ethoxyoxolan-3-yl]-4-phenyl-1H-pyrazole-5-carboxamide makes it unique. This combination enhances its potential biological activity and allows for more diverse chemical reactions .

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